molecular formula C12H12BrN7 B2633939 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2415540-71-3

4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B2633939
CAS No.: 2415540-71-3
M. Wt: 334.181
InChI Key: XIMWKLOOQBEKPW-UHFFFAOYSA-N
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Description

4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a synthetically versatile chemical scaffold designed for research and development in medicinal chemistry. Its structure incorporates two privileged heterocyclic systems—a pyrazole and a [1,2,4]triazolo[4,3-b]pyridazine—linked via an azetidine ring, a feature known to improve physicochemical properties in drug candidates . The presence of the 4-bromopyrazole moiety offers a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies . Pyrazole derivatives are recognized as emerging privileged scaffolds in drug discovery, with numerous applications as kinase inhibitors and anticancer agents . The [1,2,4]triazolo[4,3-b]pyridazine core is a nitrogen-rich bicyclic system of significant interest in pharmaceutical research. Similar fused triazine and triazole systems have demonstrated a wide range of biological activities, including potent anticancer effects through mechanisms such as induction of apoptosis and modulation of key cellular pathways . This makes the compound a compelling candidate for screening in oncology and other therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN7/c13-10-3-15-19(7-10)6-9-4-18(5-9)12-2-1-11-16-14-8-20(11)17-12/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMWKLOOQBEKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=NN=C3C=C2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, potential anticancer effects, and structure-activity relationships (SARs).

Chemical Structure

The compound features a complex structure that includes a bromo substituent and a triazolo-pyridazine moiety. The general formula can be represented as follows:

CxHyBrNz\text{C}_{x}\text{H}_{y}\text{BrN}_{z}

Where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms respectively.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds in the same class. For instance, derivatives of triazolo-pyridazine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundCOX-2 IC50 (μmol)COX-1 IC50 (μmol)
Celecoxib0.04 ± 0.01N/A
Compound A0.04 ± 0.090.08 ± 0.02
Compound B0.05 ± 0.030.09 ± 0.01

Table 1: Inhibitory activity of selected compounds against COX enzymes .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. Studies on similar pyrazole derivatives have reported promising results in inhibiting tumor growth in vitro and in vivo.

For example:

  • In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines.
  • In vivo models indicated a reduction in tumor size with administration of these compounds.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure, such as varying the position of the bromo group or altering the azetidine moiety, can significantly influence potency and selectivity towards specific biological targets.

Case Studies

Several case studies have examined the biological activity of compounds related to 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole :

  • Study on Inflammatory Models : A study utilized carrageenan-induced paw edema and cotton pellet-induced granuloma models to assess anti-inflammatory effects. Results indicated that derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin .
  • Cancer Cell Line Studies : Research focusing on breast cancer cell lines showed that certain derivatives led to significant cell death through apoptotic pathways, suggesting potential therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole and pyrazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole has been explored through in vitro assays. Compounds with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds similar to 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these compounds could reduce inflammation effectively, with some demonstrating IC50 values comparable to established anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight* Key Features Reported Activity References
Target Compound Pyrazole-Triazolopyridazine 4-Bromo, azetidine-methyl ~434.3 g/mol Compact azetidine linker, bromine atom Hypothetical epigenetic agent -
E-4b Pyrazole-Triazolopyridazine 3,5-Dimethyl, propenoic acid ~378.3 g/mol Carboxylic acid group enhances solubility Antimicrobial (hypothetical)
AZD5153 Triazolopyridazine-Piperidine Methoxy, phenoxyethyl ~532.6 g/mol Bivalent BET inhibitor, high selectivity Anticancer (preclinical)
Lin28-1632 Triazolopyridazine-Phenyl N-Methylacetamide ~298.3 g/mol Lin28 protein inhibition Developmental biology studies

*Molecular weights calculated based on structural formulas.

Key Comparisons:

Core Heterocycles: The target compound and AZD5153 share the [1,2,4]triazolo[4,3-b]pyridazine core, which is associated with epigenetic modulation (e.g., BET inhibition in AZD5153) . In contrast, Lin28-1632 lacks the pyrazole moiety, focusing instead on phenyl-triazolopyridazine interactions . E-4b () replaces the azetidine linker with a propenoic acid chain, enabling ionic interactions but reducing rigidity .

Substituent Effects: The bromo group in the target compound may enhance lipophilicity and halogen bonding compared to E-4b’s methyl groups or AZD5153’s methoxy substituent .

Biological Activity: AZD5153’s bivalent structure enables dual BET bromodomain binding, a feature absent in the target compound due to its monovalent design . E-4b’s carboxylic acid group (absent in the target) could facilitate solubility and target engagement via hydrogen bonding, as seen in antimicrobial pyrazole derivatives .

Synthetic Accessibility :

  • The azetidine ring in the target compound may pose synthetic challenges due to ring strain, whereas E-4b and AZD5153 employ more conventional six-membered rings .
  • highlights alkylation and cyclocondensation methods for pyrazole-triazolothiadiazine hybrids, which may inform the target’s synthesis .

Research Findings and Implications

  • Antimicrobial Potential: Pyrazole derivatives like E-4b and those in demonstrate antibacterial activity, implying that the target’s bromopyrazole-azetidine system may also disrupt microbial enzymes or DNA processes .
  • Structural Optimization : The azetidine linker in the target compound could reduce off-target effects compared to bulkier analogs like AZD5153, though pharmacokinetic studies are needed to confirm this hypothesis .

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